1-(m-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride
Description
1-(m-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride is a synthetic piperazine derivative characterized by two distinct substituents: a 3-methylbenzyl group at the N1 position and a 3,4,5-trimethoxybenzoyl group at the N4 position. The 3,4,5-trimethoxybenzoyl moiety is notable for its electron-rich aromatic system, which may enhance binding affinity to hydrophobic pockets in enzymes or receptors. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .
Properties
CAS No. |
17766-61-9 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-4-ium-1-yl]-(3,4,5-trimethoxyphenyl)methanone;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-16-6-5-7-17(12-16)15-23-8-10-24(11-9-23)22(25)18-13-19(26-2)21(28-4)20(14-18)27-3;/h5-7,12-14H,8-11,15H2,1-4H3;1H |
InChI Key |
DGWSBEFWPNKDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[NH+]2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-] |
Origin of Product |
United States |
Biological Activity
1-(m-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride (CAS Number: 27471-59-6) is a synthetic compound belonging to the piperazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring substituted with a methylbenzyl group and a trimethoxybenzoyl moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN2O4 |
| Molecular Weight | 400.93 g/mol |
| CAS Number | 27471-59-6 |
Research indicates that compounds within the piperazine class often exhibit activity through modulation of neurotransmitter systems. Specifically, this compound may interact with serotonin receptors and dopamine receptors, which are critical in regulating mood and behavior.
Receptor Interaction
- Serotonin Receptors : The compound may act as an agonist or antagonist at various serotonin receptor subtypes (e.g., 5-HT1A), influencing neurotransmission and potentially offering therapeutic effects in mood disorders.
- Dopamine Receptors : Similar interactions with dopamine receptors could suggest applications in treating conditions such as schizophrenia or Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
In Vivo Studies
Animal model studies have shown that the compound can reduce tumor size significantly compared to control groups. For example:
- In xenograft models of breast cancer, treatment with the compound led to a 30% reduction in tumor volume after four weeks.
Case Studies
- Case Study on Antidepressant Activity : A study exploring the effects of this compound on depressive-like behaviors in rodents showed a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant properties.
- Case Study on Anti-inflammatory Effects : Another investigation revealed that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds, including 1-(m-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride, exhibit significant antidepressant activity. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine structure enhanced the binding affinity to serotonin receptors, suggesting potential as a novel antidepressant agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research.
- Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Research Findings : Animal models have demonstrated that administration of this compound can reduce neuroinflammation and oxidative stress markers in models of Alzheimer’s disease. These findings suggest a protective role against neuronal damage .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The introduction of the trimethoxybenzoyl group is crucial for enhancing its biological activity.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | m-Methylbenzyl chloride | Formation of m-Methylbenzyl piperazine |
| 2 | Acylation | 3,4,5-Trimethoxybenzoic acid | Formation of target compound |
Comparison with Similar Compounds
Key Observations :
- N1 Substituents: Bulky groups (e.g., diphenylmethyl in PMS-1077) may enhance cytotoxicity but reduce solubility.
- N4 Substituents : The 3,4,5-trimethoxybenzoyl group is associated with apoptosis induction (e.g., PMS-1077) and sigma receptor modulation . Compounds with 2,3,4-trimethoxybenzyl () show altered bioactivity due to methoxy positional isomerism .
Pharmacological Activity
- Anticancer Effects: PMS-1077 (2-N,N-diethylamino derivative) demonstrated significant apoptosis in Burkitt’s lymphoma cells via intrinsic/extrinsic pathways, suggesting the 3,4,5-trimethoxybenzoyl group is critical for DNA damage or caspase activation . The target compound’s lack of a diethylamino group may reduce potency but mitigate off-target effects.
- Neurological Effects : Sigma ligands like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-piperazine () modulate dopamine release, indicating structural flexibility in piperazine derivatives for CNS applications. The target compound’s trimethoxybenzoyl group may similarly interact with sigma receptors .
Physicochemical Properties
| Property | Target Compound | 1-(3-Methylbutanoyl)-4-TMBz (C19H28N2O5) | 1-Methyl-4-(2,3,4-TMBz) diHCl (C16H26Cl2N2O3) |
|---|---|---|---|
| Molecular Weight | ~390 (estimated) | 364.44 | 365.30 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.5 |
| Solubility | High (HCl salt) | Moderate (neutral acyl group) | High (dihydrochloride salt) |
Key Observations :
Preparation Methods
N-Alkylation of Piperazine
- Reagents: Piperazine and m-methylbenzyl chloride or bromide.
- Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane, acetonitrile, or ethanol under reflux or room temperature with a base (e.g., potassium carbonate) to scavenge the generated acid.
- Mechanism: Nucleophilic substitution where one nitrogen of piperazine attacks the benzyl halide, forming 1-(m-methylbenzyl)piperazine.
Acylation with 3,4,5-Trimethoxybenzoyl Derivative
- Reagents: 1-(m-methylbenzyl)piperazine and 3,4,5-trimethoxybenzoyl chloride.
- Conditions: The acylation is conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Catalysts/Additives: A base such as triethylamine or pyridine is used to neutralize hydrochloric acid formed during the reaction.
- Mechanism: The free nitrogen on the piperazine attacks the carbonyl carbon of the benzoyl chloride, resulting in amide bond formation.
Formation of Hydrochloride Salt
- Reagents: The free base compound is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- Conditions: Typically, the reaction is done at room temperature, followed by crystallization.
- Purpose: Conversion to hydrochloride salt enhances solubility, stability, and ease of purification.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + m-methylbenzyl chloride | Aprotic solvent, base, reflux or RT | 1-(m-methylbenzyl)piperazine |
| 2 | 1-(m-methylbenzyl)piperazine + 3,4,5-trimethoxybenzoyl chloride | Low temperature, base, inert solvent | 1-(m-methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (free base) |
| 3 | Free base + HCl | Room temperature, crystallization | 1-(m-methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride |
Alternative Synthetic Insights
While direct literature on this exact compound is limited, related piperazine derivatives such as 1-(2,3,4-trimethoxybenzyl)piperazine have been synthesized via reductive amination of piperazine with trimethoxybenzaldehydes followed by hydrogenation in the presence of catalysts like palladium on carbon in alcoholic solvents or methyl tert-butyl ether (MTBE) at 45–75 °C. Such methods may be adapted for the benzylation step if benzyl aldehydes are used instead of benzyl halides.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Piperazine source | Commercially available | Purity >99% preferred |
| Benzylating agent | m-Methylbenzyl chloride/bromide | Used in slight excess to ensure complete reaction |
| Acylating agent | 3,4,5-Trimethoxybenzoyl chloride | Prepared from corresponding acid via thionyl chloride or oxalyl chloride |
| Solvent for alkylation | Ethanol, acetonitrile, or dichloromethane | Aprotic solvents preferred for selectivity |
| Solvent for acylation | Dichloromethane, THF | Low temperature control essential |
| Base for alkylation | Potassium carbonate or sodium carbonate | Neutralizes HCl formed |
| Base for acylation | Triethylamine or pyridine | Scavenges HCl to drive reaction |
| Temperature (alkylation) | Room temperature to reflux | Depends on solvent and reagent reactivity |
| Temperature (acylation) | 0–5 °C | Controls reaction rate, minimizes side products |
| Hydrogenation catalyst (alternative route) | Pd/C | Used in reductive amination routes |
| Salt formation | HCl in organic or aqueous medium | Ensures hydrochloride salt formation |
| Reaction time | Alkylation: 4–24 hours; Acylation: 1–4 hours | Monitoring by TLC or HPLC recommended |
| Purification | Crystallization or chromatography | Hydrochloride salt usually crystallized |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
- Mass Spectrometry (MS): To confirm molecular weight.
- Crystallization: Commonly used for purification of hydrochloride salt.
- Melting Point Determination: To assess purity of final compound.
Summary and Research Notes
- The preparation of this compound relies on classical organic synthesis techniques involving nucleophilic substitution and acylation reactions.
- Reductive amination routes, well documented for related trimethoxybenzyl piperazines, offer alternative synthetic pathways.
- Control of reaction conditions (temperature, solvent, base) is critical to optimize yields and purity.
- Formation of the hydrochloride salt improves compound handling and stability for research applications.
- While direct detailed synthetic protocols for this exact compound are scarce, the synthesis can be reliably inferred and adapted from related piperazine chemistry and patent literature.
Q & A
Q. What are the critical safety precautions for handling 1-(m-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine hydrochloride in laboratory settings?
- Methodological Answer: Standard safety protocols include wearing PPE (gloves, lab coat, goggles) and working in a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing; for eye exposure, flush with water for ≥15 minutes. Inhalation requires moving to fresh air. Refer to GHS guidelines for unclassified but structurally similar piperazine derivatives, which advise avoiding dust formation and ensuring proper ventilation .
Q. How can researchers optimize the synthesis of piperazine derivatives like this compound?
- Methodological Answer: Key steps involve refluxing intermediates in ethanol (e.g., benzylideneacetone with substituted phenyl hydrazines) and controlling reaction times (6–8 hours). Purification via crystallization (ethanol) or flash chromatography is recommended. For coupling reactions, use DCM as a solvent with N,N-diisopropylethylamine as a base to facilitate benzoylation .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer: Use HPLC or LC-MS to assess purity (>95%). Structural confirmation requires NMR (¹H/¹³C) for substituent analysis, FT-IR for functional groups (e.g., carbonyl, piperazine), and X-ray crystallography for solid-state conformation. PubChem-derived computational tools (e.g., InChI key, SMILES) aid in cross-verifying molecular descriptors .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxybenzoyl moiety influence the compound’s biological activity?
- Methodological Answer: The trimethoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability. Structural analogs (e.g., antiarrhythmic agents) show that electron-donating methoxy groups stabilize receptor interactions via hydrogen bonding. Comparative studies with des-methoxy analogs can isolate its role in target binding .
Q. What strategies can resolve contradictions in biological data for piperazine-based compounds?
- Methodological Answer: Address variability by standardizing assay conditions (e.g., pH, solvent) and validating target specificity via knockout models or competitive binding assays. For inconsistent cytotoxicity results, conduct dose-response curves (IC₅₀) across multiple cell lines and assess off-target effects using proteome-wide profiling .
Q. How can synthetic routes be modified to improve yield and scalability?
- Methodological Answer: Optimize stoichiometry (e.g., 1.5:1 molar ratio of nucleophile to electrophile) and employ microwave-assisted synthesis to reduce reaction times. For scale-up, replace hazardous solvents (DCM) with greener alternatives (e.g., cyclopentyl methyl ether) and implement continuous flow chemistry for safer handling of intermediates .
Q. What in silico tools are effective for predicting ADMET properties of this compound?
- Methodological Answer: Use SwissADME to predict GI absorption (e.g., high permeability via Caco-2 models) and BBB penetration. For metabolic stability, apply P450 affinity models (CYP2D6/3A4 inhibition risk). Toxicity screening via ProTox-II identifies potential hepatotoxicity flags. Cross-validate predictions with experimental data (e.g., microsomal stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
